molecular formula C25H25N3O4 B6567022 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione CAS No. 921824-83-1

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione

Cat. No.: B6567022
CAS No.: 921824-83-1
M. Wt: 431.5 g/mol
InChI Key: JPQZRMZHUSUVRA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[3,2-d]pyrimidine-2,4-dione class, characterized by a fused pyridine-pyrimidine core with dione functionality. Key structural features include:

  • Core: Pyrido[3,2-d]pyrimidine-2,4-dione, a bicyclic system with nitrogen atoms at positions 1, 3, and 6.
  • A 3-methylbenzyl group at position 1, enhancing steric bulk and aromatic interactions.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-17-6-4-7-19(14-17)16-28-20-8-5-12-26-23(20)24(29)27(25(28)30)13-11-18-9-10-21(31-2)22(15-18)32-3/h4-10,12,14-15H,11,13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQZRMZHUSUVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione , often referred to as a pyridopyrimidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound is characterized by a pyrido[3,2-d]pyrimidine core with substituents that enhance its biological properties. The presence of methoxy groups and aromatic rings contributes to its lipophilicity and potential interactions with biological targets.

Pyridopyrimidine derivatives are known to exhibit a variety of biological activities primarily through the inhibition of specific enzymes and receptors:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR by pyridopyrimidine compounds can lead to reduced proliferation of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .
  • Kinases : Several studies have indicated that pyridopyrimidine derivatives can act as inhibitors of various kinases involved in cell signaling pathways. For instance, they have shown activity against tyrosine-protein kinase transforming protein Abl and mitogen-activated protein kinases (MAPKs), which are critical in cancer progression .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by targeting key signaling pathways involved in cell survival .
  • Anti-inflammatory Effects : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
  • Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, although specific data on this compound is limited.

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of pyridopyrimidine derivatives:

  • Synthesis and Evaluation : A study focused on synthesizing various pyridopyrimidine derivatives and evaluating their biological activity against DHFR. The results indicated that modifications on the aromatic rings significantly influenced their inhibitory potency .
  • Structure-Activity Relationship (SAR) : Research has established SAR for pyridopyrimidine compounds, identifying key functional groups that enhance their activity against specific targets. For example, the introduction of methoxy groups was found to improve binding affinity for DHFR .
  • Clinical Relevance : While direct clinical studies on this specific compound are sparse, related pyridopyrimidine derivatives have been explored in clinical trials for their potential use in treating cancers and inflammatory diseases .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AnticancerDHFR inhibition
Anti-inflammatoryCOX inhibition
AntimicrobialUnknownLimited data

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural and functional differences between the target compound and related pyrimidine derivatives:

Compound Name Core Structure Key Substituents Notable Features References
Target Compound Pyrido[3,2-d]pyrimidine-2,4-dione 3-[2-(3,4-dimethoxyphenyl)ethyl], 1-[(3-methylphenyl)methyl] High lipophilicity; potential CNS penetration due to methoxy groups. -
54l (8-substituted pyrido[3,4-d]pyrimidinone) Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(4-(2-(4-(3,5-difluorophenyl)piperidinyl)ethyl)-1H-pyrazolyl) Fluorine atoms enhance electronegativity; piperidine group improves solubility.
Thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl] Thiophene ring increases rigidity; hydroxy group may enable hydrogen bonding.
49f (pyrido[3,4-d]pyrimidinone derivative) Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(4-(2-(methyl(4-(methylsulfonyl)benzyl)amino)ethyl)-1H-pyrazolyl) Methylsulfonyl group enhances polarity; likely targets kinase domains.
Hybrid Pyrazolo-Thieno Pyrimidine () Thieno[3,2-d]pyrimidine 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl) Dual heterocyclic system; hybrid structure may broaden target selectivity.

Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s dimethoxyphenethyl and methylbenzyl groups increase logP compared to sulfonyl- or hydroxy-substituted analogs, favoring blood-brain barrier penetration.
  • Metabolic Stability: Methoxy groups are prone to demethylation, whereas thieno derivatives () may exhibit longer half-lives due to thiophene’s metabolic resistance .

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